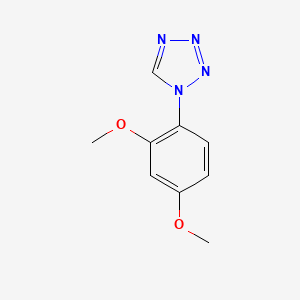

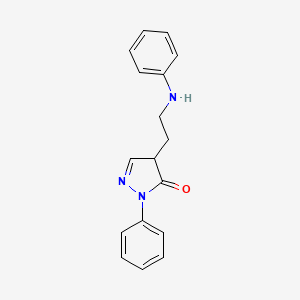

![molecular formula C13H16N2O4 B5507710 ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate CAS No. 325856-54-0](/img/structure/B5507710.png)

ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, nitrosation, methylation, bromination, and cyclization processes. The initial materials might include ethyl acetoacetate or other cyanoacetate derivatives, reacting with different aldehydes or halides under catalytic conditions to form the desired products with high purity and yield. For example, ethyl 2-chloroacetate can undergo condensation reactions with various hydroxy and amino compounds to yield complex structures (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by crystallography. For instance, ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives demonstrate solid-state fluorescence and have their structures confirmed through X-ray diffraction studies. This provides insights into the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms (Chunikhin & Ershov, 2021).

Chemical Reactions and Properties

Chemically, these compounds participate in a variety of reactions, reflecting their rich functional group content. They can undergo further condensation reactions, cyclizations, and serve as intermediates for the synthesis of more complex molecules. Their chemical behavior is crucial for applications in synthetic organic chemistry, including pharmaceutical synthesis and material science (Chandra et al., 2018).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and fluorescence emission can be significantly varied by modifying the molecular structure. For example, the derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate show solid-state fluorescence, which can be tuned by changing the solvent or substituents on the molecule (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and ability to form various bonds and rings, are key for the use of these compounds in organic synthesis. Their reactivity patterns can be exploited to construct a wide range of different chemical structures, making them valuable tools in the development of new materials and drugs (Chandra et al., 2018).

科学的研究の応用

Synthesis and Characterization of Novel Compounds

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate plays a crucial role in the synthesis of diverse organic compounds, demonstrating its versatility in organic synthesis. For instance, it has been used in the preparation of compounds related to lupine alkaloids, leading to the synthesis of 3,6-dioxo-1H, 3H, 6H-pyrano[3,4,5-i,j] quinolizine through condensation with diethyl ethoxymethylenemalonate. This process highlights the compound's utility in synthesizing complex organic structures with potential biological activities (Sato, 1959).

Reactivity and Formation of Heterocycles

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate's reactivity has been explored in various chemical reactions to form heterocyclic compounds. For example, it has facilitated the formation of 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines, showcasing its potential in constructing nitrogen-containing rings that are common in many pharmaceuticals and agrochemicals (Elnagdi et al., 1988).

Advanced Organic Synthesis Techniques

In advanced organic synthesis, ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate serves as a precursor for various nitrogen-bridged heterocycles. This illustrates its role in enabling one-pot synthesis methods that simplify the production of complex organic molecules. Such techniques are valuable in developing new drugs and materials by offering efficient and versatile pathways for the synthesis of novel compounds (Kakehi et al., 1995).

作用機序

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

特性

IUPAC Name |

ethyl 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-4-18-12(16)8-19-13-11(6-14)10(7-17-3)5-9(2)15-13/h5H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZBKBLORLIJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=C1C#N)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401160554 | |

| Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate | |

CAS RN |

325856-54-0 | |

| Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325856-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)